2-chloro-N-(pyridin-4-ylmethyl)aniline
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Overview
Description
2-chloro-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol It is a derivative of aniline, where the aniline moiety is substituted with a chlorine atom at the 2-position and a pyridin-4-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with pyridin-4-ylmethyl chloride under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Another method involves the palladium-catalyzed amination of 2-chloronitrobenzene with pyridin-4-ylmethylamine, followed by reduction of the nitro group to an amine . This method offers a more efficient and selective route to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-chloro-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA . The chlorine atom and pyridin-4-ylmethyl group can influence its binding affinity and specificity for these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyridin-3-ylmethyl)aniline: Similar structure but with the pyridinyl group at the 3-position.
2-chloro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with the pyridinyl group at the 2-position.
2-chloro-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a benzamide group instead of an aniline group.
Uniqueness
2-chloro-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the chlorine atom and the pyridin-4-ylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Chloro-N-(pyridin-4-ylmethyl)aniline is a compound with a molecular formula of C12H12ClN, characterized by a chloro substituent on the second carbon of the aniline moiety and a pyridin-4-ylmethyl group attached to the nitrogen atom. This unique structure suggests potential biological activities that can be explored for therapeutic applications.
The presence of both aromatic and heterocyclic components in this compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses. The chloro group is particularly significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects, including:
- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial Properties : The compound may also demonstrate antibacterial and antifungal activities, similar to other halogenated compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, zinc complexes with nitrogen donor ligands have shown promising cytotoxic effects against cancer cells, indicating that ligands like this compound could play a role in developing new anticancer agents .
Case Study: Cytotoxicity Evaluation
In vitro tests have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
A2780 | 15 | Inhibition of DNA replication |
HCT-116 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of halogenated compounds are well-documented. Studies indicate that compounds similar to this compound can inhibit the growth of various pathogenic bacteria and fungi.
The mechanisms through which these compounds exert their antimicrobial effects include:
- Disruption of Cell Membrane Integrity : Halogenated anilines can compromise bacterial cell membranes, leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Similar to other alkaloids, these compounds may interfere with DNA replication and RNA transcription .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds found significant inhibition against several bacterial strains, as shown in Table 2.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound is crucial for its biological activity. Comparative studies with structurally similar compounds reveal how variations in substitution patterns can lead to differences in potency and selectivity against biological targets.
Comparison with Similar Compounds
The following table illustrates how structural variations affect biological activity.
Compound Name | Key Differences | Biological Activity |
---|---|---|
2-chloro-N-(pyridin-3-ylmethyl)aniline | Different pyridine position | Potentially different anticancer properties |
N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Contains chlorophenyl group | Enhanced binding affinity |
N-(3-chlorophenyl)-2-{[(pyridin-3-yl)methyl]amino}benzamide | Variation in chlorophenyl substitution | Altered pharmacokinetic profile |
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
InChI Key |
HQLOLJCKRWAGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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